molecular formula C72H101N17O26 B601451 9-L-β-Aspartic acid-daptomycin CAS No. 123180-72-3

9-L-β-Aspartic acid-daptomycin

Cat. No.: B601451
CAS No.: 123180-72-3
M. Wt: 1620.67
Attention: For research use only. Not for human or veterinary use.
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Description

9-L-β-Aspartic acid-daptomycin is an identified impurity of the lipopeptide antibiotic Daptomycin . Daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation of Streptomyces roseosporus and is a critical agent in combating infections caused by multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The mechanism of action for Daptomycin, while not fully elucidated, is distinct from other classes of antibiotics and is calcium-dependent . It is known to insert into the bacterial cell membrane in a phosphatidylglycerol-dependent fashion, leading to membrane depolarization, disruption of multiple cellular functions, and ultimately, bacterial cell death . As an impurity or a structurally related analogue, this compound is an essential standard for researchers conducting analytical studies, stability testing, and quality control of Daptomycin batches . Investigating such compounds is also valuable for advanced structure-activity relationship (SAR) studies, helping to elucidate the importance of specific amino acid residues in the complex Daptomycin molecule and its interaction with bacterial membranes . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

123180-72-3

Molecular Formula

C72H101N17O26

Molecular Weight

1620.67

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.;  CB 131010;  LY 213846

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The total synthesis of daptomycin and its analogues, including this compound, has been achieved via Fmoc-based SPPS with on-resin cyclization. Key steps involve:

  • Resin Selection and Initial Peptide Assembly :

    • A 2’-ClTrt resin is functionalized with a dipeptide precursor (e.g., Fmoc-Asp-OAll) to anchor the C-terminal aspartic acid residue.

    • Sequential coupling of Fmoc-protected amino acids (e.g., Fmoc-Trp(Boc)-OH, Fmoc-MeGlu-OtBu) is performed using activating agents such as DIC/HOBt or DIC/DMAP.

  • Ester Bond Formation :

    • The ester linkage between the Thr4 side chain and the N-terminal decanoic acid is critical. Challenges in coupling hydrophobic segments (e.g., Kyn13) are mitigated by using α-azido-protected building blocks and PMe3-mediated azide reduction.

    • Suboptimal conditions (e.g., high hydrophobicity) may lead to β-Asp formation at position 9 due to aspartimide side reactions.

  • On-Resin Cyclization and Deprotection :

    • After linear peptide assembly, head-to-tail cyclization is performed using PyBOP/HOAt. Global deprotection with TFA/H2O/thioanisole yields the crude cyclic lipopeptide.

Table 1: Key Synthetic Parameters for SPPS

ParameterValue/ReagentRole
Resin2’-ClTrt chlorideSolid support
Coupling agentDIC/HOBt or DIC/DMAPActivates Fmoc-AA
Cyclization reagentPyBOP/HOAtFacilitates amide bond formation
DeprotectionTFA/H2O/thioanisole (95:2.5:2.5)Removes side-chain protections

Biosynthetic Engineering in Streptomyces Strains

This compound is also isolated as a minor impurity during daptomycin fermentation. Genetic modifications in Streptomyces roseosporus or S. fradiae can enhance its yield:

  • Gene Deletion Strategies :

    • In S. fradiae DA1489, deletion of lptI and lptJ genes (responsible for Asp9 methoxylation and Asn3 hydroxylation) redirects biosynthesis toward Asp9-containing analogues.

    • Fermentation broth analysis reveals this compound as a byproduct when aspartate racemase activity is suppressed.

  • Fermentation Optimization :

    • Media supplemented with β-methyl-aspartic acid increases the proportion of the β-Asp isomer.

    • pH control (6.8–7.2) minimizes epimerization at Asp9 during post-biosynthetic processing.

Analytical Characterization of the β-Asp Isomer

Structural Elucidation Techniques

  • LC-MS/MS :

    • Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) separates daptomycin (RT: 14.2 min) from this compound (RT: 15.8 min).

    • High-resolution MS confirms the molecular formula C72H101N17O26 (MW: 1620.67).

  • 2D NMR Spectroscopy :

    • NOESY correlations between Asp9 Hα and adjacent residues (e.g., Kyn13) distinguish β- from α-configurations.

    • 1H^1H-13C^{13}C HSQC identifies Asp9 Cβ at 38.2 ppm (vs. 36.9 ppm in α-Asp).

Table 2: NMR Chemical Shifts for Asp9

Nucleusα-Asp (ppm)β-Asp (ppm)
4.324.65
52.154.8
36.938.2

Challenges in Synthesis and Purification

Epimerization During SPPS

  • Aspartic acid β-lactone formation under acidic conditions leads to ~8% epimerization at Asp9.

  • Mitigation: Use of HATU instead of DIC reduces racemization during coupling.

Purification of Isobaric Impurities

  • This compound co-elutes with daptomycin in standard HPLC methods.

  • Solution: Ion-pair chromatography with heptafluorobutyric acid improves resolution.

Applications and Pharmacological Considerations

While this compound exhibits reduced antibacterial activity compared to daptomycin (4- to 5-fold lower MIC against B. subtilis), it serves as:

  • A reference standard for quality control in daptomycin production.

  • A substrate for structure-activity relationship (SAR) studies targeting Asp9 modifications .

Chemical Reactions Analysis

Types of Reactions: 9-L-β-Aspartic acid-daptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antibacterial properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various analogs of this compound with enhanced antibacterial activity and reduced resistance .

Scientific Research Applications

Antibacterial Activity

Daptomycin, including its derivative 9-L-β-Aspartic acid-daptomycin, exhibits potent antibacterial activity against a range of Gram-positive bacteria. It is primarily indicated for treating complicated skin and skin structure infections (cSSSIs), right-sided infective endocarditis, and bacteremia associated with cSSSIs. Clinical trials have demonstrated that daptomycin is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) infections, often showing comparable or superior efficacy to traditional antibiotics like vancomycin .

Combination Therapy

Recent research has highlighted the synergistic effects of combining daptomycin with beta-lactam antibiotics. In vitro studies indicate that this combination can enhance the antibacterial efficacy against vancomycin-resistant Enterococcus species, particularly in critically ill patients . For instance, the addition of ampicillin to daptomycin therapy has been associated with improved clinical outcomes in patients with VRE bloodstream infections .

Case Studies

Study Population Intervention Outcome
Aikawa et al. (2019)Japanese patients with MRSA cSSIsDaptomycin vs VancomycinNo significant difference in clinical failure rates; daptomycin was effective
Kornychev et al. (2018)Adults with complicated infectionsDaptomycin monotherapyDemonstrated safety and efficacy
Bradley et al. (2015)Pediatric patients with bacteremiaDaptomycin treatmentNo significant difference compared to standard therapies; effective in severe cases

Immunomodulatory Effects

Beyond its antibacterial properties, there is emerging evidence suggesting that daptomycin may possess immunomodulatory effects. Studies indicate potential applications in oncology, where daptomycin could enhance immune responses against tumors or modulate inflammatory processes . These findings warrant further investigation into the dual role of daptomycin derivatives like 9-L-β-Aspartic acid in treating infections while also providing immunological benefits.

Anticancer Potential

Preliminary studies have suggested that daptomycin may exhibit anticancer properties, potentially making it a candidate for combination therapies in cancer treatment. The mechanisms underlying these effects remain under investigation, but they could involve modulation of immune responses or direct cytotoxicity against tumor cells .

Mechanism of Action

The mechanism of action of 9-L-β-Aspartic acid-daptomycin involves the disruption of bacterial cell membranes. The compound binds to the bacterial membrane in a calcium-dependent manner, causing rapid depolarization. This leads to the inhibition of essential processes such as protein, RNA, and DNA synthesis, ultimately resulting in bacterial cell death. The primary molecular targets are the acidic phospholipids phosphatidylglycerol (PG) and cardiolipin (CL) in the bacterial membrane .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Pathways : this compound’s formation may result from incomplete cyclization or aspartic acid isomerization during daptomycin production .
  • Functional Impact : Impurities like this compound are monitored to ensure daptomycin’s potency, as structural deviations could reduce calcium-dependent membrane targeting .
  • Knowledge Gaps: Limited data on this compound’s exact structure and bioactivity necessitate further analytical studies (e.g., NMR, mass spectrometry) .

Biological Activity

9-L-β-Aspartic acid-daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation product of Streptomyces roseosporus. This compound exhibits potent activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism of action involves disrupting bacterial cell membranes, leading to rapid depolarization and subsequent inhibition of protein, RNA, and DNA synthesis. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and recent research findings.

Target of Action : The primary target of this compound is the bacterial cell membrane.

Mode of Action : Daptomycin interacts with the bacterial cell membrane in a calcium-dependent manner, leading to membrane reorganization. This interaction causes depolarization, which disrupts essential cellular processes.

Biochemical Pathways : The action of daptomycin primarily affects the cytoplasmic membrane, inhibiting vital biochemical pathways necessary for bacterial survival.

Pharmacokinetics : Approximately 50% of daptomycin is excreted unchanged in the urine, indicating renal elimination as a significant route of clearance .

Efficacy Against Gram-Positive Bacteria

Recent studies demonstrate that this compound is effective against various Gram-positive pathogens. It has been shown to reduce bacterial counts significantly in biofilms formed by VRE isolates and is associated with decreased mortality rates in patients with severe infections .

Table 1: Comparative Efficacy of Daptomycin Against Gram-Positive Bacteria

PathogenMIC (µg/mL)Efficacy (%)
Methicillin-resistant S. aureus (MRSA)299.9% kill within 24 h
Vancomycin-resistant Enterococcus faecium (VRE)16~97% reduction in biofilms
Vancomycin-intermediate S. aureus (VISA)>64Not specified
Vancomycin-resistant S. aureus (VRSA)>64Not specified

Clinical Applications

Daptomycin is utilized in treating complicated skin and skin structure infections as well as bacteremia caused by MRSA. It is administered at dosages ranging from 4 mg/kg/day for skin infections to 6 mg/kg/day for bacteremia . Clinical trials have shown that daptomycin can be more effective than vancomycin in treating persistent bacteremia, particularly where vancomycin minimum inhibitory concentrations (MICs) are elevated .

Case Studies

  • Case Study on Persistent Bacteremia : In a clinical trial involving patients with MRSA bacteremia, daptomycin treatment resulted in a success rate of approximately 75%, compared to 60% for vancomycin-treated patients .
  • Hematogenous Pneumonia Model : In murine models of hematogenous pneumonia induced by virulent strains of S. pneumoniae, daptomycin demonstrated comparable efficacy to ceftriaxone despite some persistence of bacteria within lung tissues .

Resistance Mechanisms

Despite its effectiveness, there are increasing reports of resistance to daptomycin among certain strains of Staphylococcus aureus and Enterococcus faecium. Resistance mechanisms include alterations in cell membrane composition and changes in calcium-dependent signaling pathways that reduce daptomycin's binding affinity.

Future Directions

Research continues to explore modifications to enhance the antibacterial properties of daptomycin derivatives like this compound. Ongoing studies aim to develop new analogs that maintain efficacy against resistant strains while minimizing side effects and improving pharmacokinetic profiles .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use closed-system reactors for synthesis to minimize aerosol exposure . For in vivo studies, adhere to Institutional Animal Care and Use Committee (IACUC) guidelines for dosing limits (e.g., ≤25 mg/kg in rodents to prevent nephrotoxicity). Include negative controls (e.g., saline) and monitor renal function via serum creatinine and BUN levels .

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